2-(Difluoromethyl)-4,6-dimethylbenzoic acid
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Overview
Description
2-(Difluoromethyl)-4,6-dimethylbenzoic acid is an organic compound characterized by the presence of two fluorine atoms, two methyl groups, and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4,6-dimethylbenzoic acid typically involves the introduction of the difluoromethyl group into a pre-existing aromatic system. One common method is the difluoromethylation of 4,6-dimethylbenzoic acid using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions. The reaction often requires the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of catalysts, such as palladium or copper complexes, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4,6-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of difluoromethyl ketones or aldehydes.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of difluoromethyl-substituted amines or thiols.
Scientific Research Applications
2-(Difluoromethyl)-4,6-dimethylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4,6-dimethylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-4,6-dimethylbenzoic acid
- 2-(Chloromethyl)-4,6-dimethylbenzoic acid
- 2-(Bromomethyl)-4,6-dimethylbenzoic acid
Uniqueness
2-(Difluoromethyl)-4,6-dimethylbenzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound in various applications, particularly in drug discovery and development .
Properties
IUPAC Name |
2-(difluoromethyl)-4,6-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-5-3-6(2)8(10(13)14)7(4-5)9(11)12/h3-4,9H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDYVTJLGYPBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(F)F)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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